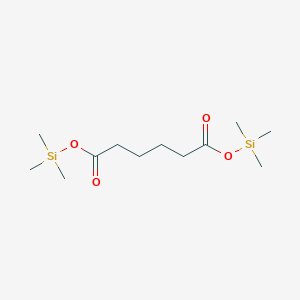

Bis(trimethylsilyl) adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(trimethylsilyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGSOFSBBKDKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066311 | |

| Record name | Bis(trimethylsilyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18105-31-2 | |

| Record name | 1,6-Bis(trimethylsilyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18105-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018105312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(trimethylsilyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(trimethylsilyl) Adipate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies related to bis(trimethylsilyl) adipate. This silyl ester serves as a key intermediate in organic synthesis and as a derivatizing agent for analytical purposes.

Core Chemical and Physical Properties

This compound is an organic silicon compound, appearing as a colorless or light yellow liquid.[1] It is characterized by the presence of two trimethylsilyl groups ester-linked to an adipic acid backbone. This structure imparts specific solubility and reactivity characteristics, making it soluble in common organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | bis(trimethylsilyl) hexanedioate | [2][3] |

| Synonyms | Adipic acid, bis(trimethylsilyl) ester; Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | [2] |

| CAS Number | 18105-31-2 | [1][4] |

| Molecular Formula | C12H26O4Si2 | [1][2][4] |

| Molecular Weight | 290.50 g/mol | [2][4] |

| Appearance | Colorless or light yellow liquid | [1] |

| Density | 0.948 g/cm³ | [1][4] |

| Boiling Point | 134 °C (at 12 mmHg) | [1][4][5] |

| Flash Point | 75 °C | [1][4] |

| Refractive Index | 1.4275 | [1][4] |

| Vapor Pressure | 0.0362 mmHg at 25°C | [1] |

| Solubility | Soluble in common organic solvents; reacts with water. | [1][6] |

Synthesis and Reactivity

The primary route for synthesizing this compound involves the reaction of adipic acid with a silylating agent, typically trimethylchlorosilane.

This compound is stable under dry conditions at room temperature.[1] However, it possesses hydrolytic sensitivity and reacts slowly with water or moisture, leading to the cleavage of the silyl ester bonds to regenerate adipic acid and form hexamethyldisiloxane.[4][6] It is incompatible with strong oxidizing agents, acids, and alcohols.[6]

References

An In-depth Technical Guide to Bis(trimethylsilyl) adipate (CAS Number: 18105-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(trimethylsilyl) adipate, a silyl ester derivative of adipic acid. The document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential applications, particularly in the realm of drug development as a prodrug moiety. This guide is intended to be a valuable resource for researchers and scientists working with silylated compounds and in the development of novel therapeutic agents.

Introduction

This compound, with the CAS number 18105-31-2, is the diester product of the reaction between adipic acid and a trimethylsilylating agent. The introduction of the two trimethylsilyl (TMS) groups significantly alters the physicochemical properties of the parent dicarboxylic acid, most notably by increasing its volatility and solubility in nonpolar organic solvents. This derivatization is a common strategy in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis of non-volatile organic acids. Beyond its analytical utility, the labile nature of the silyl ester bond under hydrolytic conditions presents opportunities for its use as a temporary protective group in organic synthesis and as a prodrug strategy in drug delivery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 18105-31-2 | [1] |

| Molecular Formula | C₁₂H₂₆O₄Si₂ | [1] |

| Molecular Weight | 290.50 g/mol | [1] |

| IUPAC Name | bis(trimethylsilyl) hexanedioate | [1] |

| Synonyms | Adipic acid, bis(trimethylsilyl) ester; Hexanedioic acid, bis(trimethylsilyl) ester | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.948 - 0.952 g/cm³ | [1][2] |

| Boiling Point | 134 °C at 12 mmHg; ~241.3 °C at 760 mmHg | [1][2] |

| Flash Point | 75 - 83 °C | [1][2] |

| Refractive Index | ~1.4275 | [2] |

| Solubility | Soluble in common organic solvents; reacts with water. | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the silylation of adipic acid. Two common methods are presented below.

Method A: Using Trimethylchlorosilane (TMCS)

This method involves the reaction of adipic acid with trimethylchlorosilane in the presence of a base to neutralize the HCl byproduct.

-

Materials:

-

Adipic acid

-

Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve adipic acid (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine or triethylamine (2.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylchlorosilane (2.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by GC-MS analysis of an aliquot.

-

Upon completion, filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.

-

Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Method B: Using Hexamethyldisilazane (HMDS)

This method offers a milder alternative, with ammonia as the only byproduct.[3][4]

-

Materials:

-

Adipic acid

-

Hexamethyldisilazane (HMDS)

-

Catalytic amount of trimethylchlorosilane (TMCS) or iodine (optional, but can accelerate the reaction)[4]

-

Anhydrous toluene or xylene

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine adipic acid (1.0 eq) and hexamethyldisilazane (1.1-1.5 eq).

-

Add a catalytic amount of TMCS or a small crystal of iodine, if desired.

-

Heat the mixture to reflux in an oil bath for 4-8 hours. The reaction can be monitored by the evolution of ammonia gas.

-

After the reaction is complete (as indicated by the cessation of gas evolution or by GC-MS analysis), cool the mixture to room temperature.

-

Remove the excess HMDS and solvent by distillation at atmospheric pressure.

-

Purify the residue by vacuum distillation to obtain this compound.

-

Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the GC-MS analysis of silylated organic acids is provided below.[5][6]

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

3.2.2. Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Triplet | 4H | -O-C(=O)-CH₂- |

| ~1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |

| ~0.2 | Singlet | 18H | -Si(CH₃)₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O |

| ~34 | -O-C(=O)-CH₂- |

| ~24 | -CH₂-CH₂-CH₂-CH₂- |

| ~0 | -Si(CH₃)₃ |

Predicted FTIR Spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1100-1000 | Strong | Si-O-C stretch |

| ~840 & ~750 | Strong | Si-C stretch and CH₃ rock |

Applications in Drug Development

The carboxylic acid functional group is prevalent in many drug molecules but can contribute to poor membrane permeability and gastrointestinal irritation.[7][8] Masking the carboxylic acid as a prodrug is a common strategy to overcome these limitations. Silyl esters, due to their susceptibility to hydrolysis in physiological conditions to regenerate the parent carboxylic acid, are potential prodrug moieties.[9]

4.1. Silyl Esters as Prodrugs

The conversion of a carboxylic acid-containing drug to its bis(trimethylsilyl) ester derivative, such as this compound for a dicarboxylic drug, could offer several advantages:

-

Increased Lipophilicity: The TMS groups increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[10]

-

Masking of Acidity: The esterification of the carboxylic acid groups masks their acidic nature, which may reduce gastrointestinal irritation associated with some non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]

-

Controlled Release: The rate of hydrolysis of the silyl ester can be tuned by modifying the steric and electronic properties of the silicon substituents, allowing for controlled release of the active drug.[9]

4.2. Potential Application of this compound Moiety

While this compound itself is not a therapeutic agent, the underlying chemistry is highly relevant. Adipic acid is a dicarboxylic acid, and its silylated form can be considered a model for prodrugs of dicarboxylic acid-containing drugs. For instance, a drug with two carboxylic acid groups could be derivatized in a similar manner to improve its pharmacokinetic profile. The adipate linker itself could also be incorporated into a larger prodrug design.

Signaling Pathways and Experimental Workflows

As this compound is primarily a chemical intermediate and a derivative for analytical purposes, there are no established signaling pathways in which it is directly involved. However, a logical workflow for its synthesis and analysis can be visualized.

Safety and Handling

This compound is a combustible liquid and can cause serious eye irritation. It may also cause skin and respiratory tract irritation. It is sensitive to moisture and will react with water, potentially liberating flammable byproducts. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly sealed container in a cool, dry place away from sources of ignition.[2]

Conclusion

This compound is a versatile compound with established utility in analytical chemistry for the GC-MS analysis of adipic acid. This technical guide has provided a detailed overview of its properties, along with comprehensive protocols for its synthesis and characterization. Furthermore, the principles of its formation and hydrolysis suggest its potential as a building block in the design of prodrugs for dicarboxylic acid-containing therapeutics, aiming to improve their delivery and reduce side effects. The information presented herein serves as a foundational resource for researchers exploring the applications of silylated compounds in both analytical and medicinal chemistry.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. idc-online.com [idc-online.com]

- 7. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectral Analysis of Bis(trimethylsilyl) adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Bis(trimethylsilyl) adipate, a silylated derivative of adipic acid. Due to its increased volatility and thermal stability compared to the parent dicarboxylic acid, this derivative is particularly amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This document presents a summary of its mass spectrometry (MS) data, along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Chemical Structure and Properties

This compound is the product of the silylation of adipic acid, where the acidic protons of the carboxylic acid groups are replaced by trimethylsilyl (TMS) groups.

-

IUPAC Name: bis(trimethylsilyl) hexanedioate[1]

-

CAS Number: 18105-31-2[1]

-

Molecular Formula: C12H26O4Si2[1]

-

Molecular Weight: 290.50 g/mol [1]

-

Appearance: Colorless or light yellow liquid[2]

Spectral Data

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by fragmentation patterns typical of TMS esters. The molecular ion peak (M+) may be weak or absent, but several characteristic fragment ions are observed.

Table 1: Mass Spectrometry Data for this compound [1]

| m/z | Proposed Fragment Ion | Identity |

| 275 | [M - CH₃]⁺ | Loss of a methyl group |

| 141 | [O=C(CH₂)₄COOSi(CH₃)₃]⁺ | Cleavage of one TMS ester group |

| 75 | [Si(CH₃)₂OH]⁺ | Rearrangement ion |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 - 2.4 | Triplet | 4H | -OOC-CH ₂- |

| ~ 1.5 - 1.7 | Multiplet | 4H | -OOC-CH₂-CH ₂- |

| ~ 0.2 - 0.3 | Singlet | 18H | -Si(CH ₃)₃ |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl, methylene, and trimethylsilyl carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 - 175 | C =O |

| ~ 34 - 36 | -OOC-C H₂- |

| ~ 24 - 26 | -OOC-CH₂-C H₂- |

| ~ 0 - 1 | -Si(C H₃)₃ |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the strong absorption of the carbonyl group and vibrations associated with the Si-C and Si-O bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Medium-Strong | C-H stretching (alkyl) |

| ~ 1740 | Strong | C=O stretching (ester) |

| ~ 1250 | Strong | Si-CH₃ symmetric bending |

| ~ 1100 - 1000 | Strong | Si-O-C stretching |

| ~ 840, 750 | Strong | Si-C stretching and CH₃ rocking |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data of this compound.

Sample Preparation (Silylation of Adipic Acid)

-

Dissolution: Dissolve a known amount of adipic acid in a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

-

Silylating Agent Addition: Add an excess of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

-

Reaction: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

Analysis: The resulting solution containing this compound can be directly analyzed by GC-MS or, after solvent evaporation and redissolution in a suitable deuterated solvent, by NMR.

NMR Spectroscopy

-

Sample Preparation: Evaporate the solvent from the silylation reaction mixture under a stream of dry nitrogen. Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, longer acquisition time and relaxation delay compared to ¹H NMR to ensure full relaxation of quaternary carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Chromatographic Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject a small volume (e.g., 1 µL) of the silylated sample solution in split or splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 280°C) to ensure elution of the compound.

-

-

Mass Spectrometric Detection:

-

Ionization: Use standard electron ionization at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

-

Workflow for Spectral Data Acquisition

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages in the spectral analysis of this compound.

References

Mass spectrum fragmentation pattern of Bis(trimethylsilyl) adipate

An In-depth Technical Guide to the Mass Spectrum Fragmentation of Bis(trimethylsilyl) adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of this compound. As the trimethylsilyl (TMS) derivative of adipic acid, this compound is frequently encountered in metabolomics and other analytical fields requiring the analysis of dicarboxylic acids by gas chromatography-mass spectrometry (GC-MS). Understanding its fragmentation pattern is crucial for accurate identification and structural elucidation.

Adipic acid is a non-volatile dicarboxylic acid, necessitating derivatization to increase its volatility and thermal stability for GC-MS analysis. Trimethylsilylation is a common and effective technique that replaces the active protons of the carboxyl groups with TMS groups.[1][2]

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion (m/z 290) may be observed, but it is often of low abundance. The fragmentation is dominated by the loss of a methyl group and cleavages related to the trimethylsilyl esters.[3] The quantitative data for the most prominent ions are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 290 | Low / Not Observed | [M]⁺˙ (Molecular Ion) |

| 275 | 33.90 | [M - CH₃]⁺ |

| 141 | 44.30 | Major Fragment Ion |

| 75 | 68.50 | [HO=Si(CH₃)₂]⁺ |

| 73 | 99.99 | [Si(CH₃)₃]⁺ (Base Peak) |

| Data sourced from PubChem CID 87457 and MassBank of North America (MoNA).[4] |

Experimental Protocols

A generalized protocol for the preparation and analysis of this compound is detailed below. This protocol is based on established methods for the silylation of carboxylic acids for GC-MS analysis.[1][2]

Derivatization of Adipic Acid

-

Reagents and Materials:

-

Adipic acid standard

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate or other suitable solvent (anhydrous)

-

Heating block or oven

-

2 mL autosampler vials with inserts and PTFE-lined caps

-

-

Procedure:

-

Accurately weigh approximately 0.5-1.0 mg of adipic acid into a clean, dry autosampler vial.

-

Add 100 µL of anhydrous pyridine to dissolve the sample. Gentle vortexing may be applied.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS injection. If necessary, the sample can be diluted with an anhydrous solvent like ethyl acetate.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent 7890B GC with 5977A MSD).

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection: 1 µL of the derivatized sample is injected in splitless or split mode (e.g., 20:1 split ratio).

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 300°C.

-

Hold: Hold at 300°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization follows pathways characteristic of TMS-derivatized dicarboxylic acids.[5] The process begins with the formation of the molecular ion ([M]⁺˙), which then undergoes a series of fragmentation reactions to produce the observed ions.

-

[M - CH₃]⁺ (m/z 275): A primary and highly characteristic fragmentation for TMS derivatives is the loss of a methyl radical (•CH₃) from one of the silicon atoms, resulting in a stable ion at m/z 275.[3]

-

[Si(CH₃)₃]⁺ (m/z 73): This ion, the trimethylsilyl cation, is formed by the cleavage of a Si-O bond. It is typically the base peak in the mass spectra of TMS compounds due to its high stability.[6]

-

[HO=Si(CH₃)₂]⁺ (m/z 75): This common rearrangement ion is formed via intramolecular hydrogen transfer, often from the carbon chain, to the silyl group, followed by cleavage.[1]

-

Other Fragment Ions (e.g., m/z 141): The ion at m/z 141 is another major fragment. The fragmentation of ω-dicarboxylic acid TMS derivatives can involve complex interactions between the two ester groups, including trimethylsilyl transfer, which can lead to various fragment ions.[5] The formation of m/z 141 likely results from a combination of cleavage of the carbon chain and rearrangements.

The proposed fragmentation pathways are visualized in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H26O4Si2 | CID 87457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Bis(trimethylsilyl) adipate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bis(trimethylsilyl) adipate, a silylated derivative of adipic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes information based on the general principles of solubility for silyl esters and provides detailed experimental protocols for its determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

This compound is a colorless to light yellow liquid. Its physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C12H26O4Si2 | [1][2] |

| Molecular Weight | 290.5 g/mol | [1][2] |

| Boiling Point | 134 °C at 12 mmHg | [3] |

| Density | 0.948 g/cm³ | [2] |

| Refractive Index | 1.4275 | [2] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound, as a non-polar silylated ester, is expected to be readily soluble in common non-polar organic solvents. Conversely, its solubility is predicted to be low in highly polar solvents. One source explicitly states that it "dissolves well in common organic solvents"[4]. The compound is reported to be insoluble in water and reacts with it[5].

Predicted Quantitative Solubility of this compound

The following table presents a predicted, illustrative solubility profile of this compound in a range of common organic solvents at standard temperature. Note: This data is hypothetical and intended for illustrative purposes to guide solvent selection. Actual solubility should be determined experimentally using the protocols outlined in this guide.

| Solvent | Polarity Index | Predicted Solubility ( g/100 mL) at 25°C |

| n-Hexane | 0.1 | > 50 |

| Toluene | 2.4 | > 50 |

| Dichloromethane | 3.1 | > 50 |

| Diethyl Ether | 2.8 | > 40 |

| Tetrahydrofuran (THF) | 4.0 | > 30 |

| Ethyl Acetate | 4.4 | 20 - 30 |

| Acetone | 5.1 | 10 - 20 |

| Acetonitrile | 5.8 | 5 - 10 |

| Isopropanol | 3.9 | 1 - 5 |

| Ethanol | 4.3 | < 1 |

| Methanol | 5.1 | < 1 |

| Water | 10.2 | Insoluble |

Experimental Protocols for Solubility Determination

This section provides detailed methodologies for the quantitative determination of the solubility of this compound, a liquid solute, in organic solvents.

Protocol 1: Isothermal Equilibrium Method

This method determines the equilibrium solubility of a liquid solute in a solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes

-

Glass vials with PTFE-lined screw caps

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of a distinct second liquid phase (undissolved solute) is necessary to ensure saturation.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the two liquid phases is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow for complete phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a pipette, ensuring that none of the undissolved solute phase is collected.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Accurately weigh the filtered solution.

-

-

Quantification by Gas Chromatography:

-

Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

-

Dilute the collected saturated solution with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by GC-FID or GC-MS.

-

GC-MS Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL) or other appropriate units.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid solute using the isothermal equilibrium method.

Caption: General workflow for determining the solubility of a liquid solute.

This in-depth guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine its quantitative solubility in various organic solvents. Accurate solubility data is critical for the successful design and optimization of chemical reactions, purification processes, and formulation development in the pharmaceutical and chemical industries.

References

Reactivity of Bis(trimethylsilyl) Adipate with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl) adipate is a versatile silyl ester intermediate utilized in various synthetic applications, including the formation of polyesters and as a precursor to adipic acid and its derivatives. A comprehensive understanding of its reactivity with protic solvents, such as water and alcohols, is crucial for optimizing reaction conditions, controlling product formation, and ensuring the stability of silyl-protected intermediates. This technical guide provides an in-depth analysis of the solvolysis of this compound, summarizing key reactivity principles, outlining detailed experimental protocols for studying these reactions, and presenting quantitative data derived from related silyl ester systems to serve as a predictive framework.

Introduction

Silyl esters are known for their susceptibility to nucleophilic attack at the silicon center, leading to the cleavage of the silicon-oxygen bond. In the case of this compound, reaction with protic solvents (solvolysis) results in the formation of adipic acid and the corresponding trimethylsilanol (TMS-OH) or its ether, hexamethyldisiloxane (HMDSO), which is formed upon self-condensation of TMS-OH. The rate and extent of this reaction are significantly influenced by several factors, including the nature of the protic solvent, temperature, and the presence of acidic or basic catalysts. This guide will explore these factors in detail, providing a foundational understanding for researchers working with this and similar silyl ester compounds.

Reaction Mechanisms

The solvolysis of this compound with a protic solvent (ROH, where R can be H, alkyl, etc.) proceeds through a nucleophilic substitution at the silicon atom. The general reaction is depicted below:

Caption: General solvolysis reaction of this compound.

The reaction can be catalyzed by both acids and bases, which significantly enhance the reaction rate.

Acid-Catalyzed Solvolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the silicon atom and making it more susceptible to nucleophilic attack by the protic solvent.

Caption: Key steps in the acid-catalyzed solvolysis of a silyl ester.

Base-Catalyzed Solvolysis

In the presence of a base, the protic solvent is deprotonated to form a more potent nucleophile (RO⁻), which then attacks the silicon atom. This mechanism is generally faster than the acid-catalyzed pathway.

Caption: Base-catalyzed solvolysis pathway of a silyl ester.

Quantitative Data Summary

| Protic Solvent | Catalyst | Relative Rate (Estimated) | Products | Notes |

| Water (H₂O) | None | 1 | Adipic Acid, Trimethylsilanol (TMS-OH), Hexamethyldisiloxane (HMDSO) | The reaction is generally slow at neutral pH but proceeds upon prolonged exposure. |

| Water (H₂O) | Acid (e.g., HCl) | 10² - 10⁴ | Adipic Acid, TMS-OH, HMDSO | Catalysis significantly accelerates the hydrolysis. |

| Water (H₂O) | Base (e.g., NaOH) | 10⁴ - 10⁶ | Adipate Salt, TMS-OH, HMDSO | Base catalysis is typically more effective than acid catalysis. The adipic acid is deprotonated to its carboxylate salt. |

| Methanol (MeOH) | None | ~0.5 | Adipic Acid, Trimethoxymethoxysilane | Alcoholysis is generally slower than hydrolysis. |

| Methanol (MeOH) | Acid (e.g., TsOH) | 10² - 10³ | Adipic Acid, Trimethoxymethoxysilane | Acid catalysis is effective for alcoholysis. |

| Methanol (MeOH) | Base (e.g., NaOMe) | 10³ - 10⁵ | Adipate Salt, Trimethoxymethoxysilane | Strong bases like sodium methoxide lead to rapid transesterification. |

| Isopropanol (i-PrOH) | Acid (e.g., TsOH) | 10¹ - 10² | Adipic Acid, Trimethoxyisopropoxysilane | Steric hindrance of the alcohol nucleophile reduces the reaction rate. |

Experimental Protocols

The following are detailed methodologies for studying the reactivity of this compound with protic solvents. These protocols can be adapted based on the specific research objectives.

Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the hydrolysis of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., Acetone-d₆, Acetonitrile-d₃)

-

Deuterium oxide (D₂O)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

Procedure:

-

Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen deuterated solvent containing a known concentration of the internal standard.

-

Transfer a precise volume (e.g., 0.5 mL) of the stock solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Add a specific volume of D₂O (e.g., 50 µL) to the NMR tube, cap, and shake vigorously to initiate the reaction.

-

Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

-

Monitor the disappearance of the trimethylsilyl protons of the starting material (singlet at ~0.2-0.3 ppm) and the appearance of signals corresponding to trimethylsilanol/HMDSO and the methylene protons of adipic acid.

-

Integrate the relevant peaks relative to the internal standard to determine the concentration of reactants and products over time.

-

For catalyzed reactions, add a catalytic amount of a deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) along with the initial D₂O addition.

Caption: Experimental workflow for NMR monitoring of hydrolysis.

Quantitative Analysis by GC-MS

This method is suitable for quantifying the extent of reaction after a set period by analyzing the derivatized products.

Materials:

-

This compound

-

Protic solvent (e.g., water, methanol)

-

Quenching solution (e.g., anhydrous sodium sulfate)

-

Extraction solvent (e.g., diethyl ether)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS, diazomethane)

-

Internal standard for GC-MS analysis (e.g., tetradecane)

-

GC-MS instrument

Procedure:

-

In a series of vials, dissolve a known amount of this compound in a suitable organic solvent.

-

Add a measured amount of the protic solvent (and catalyst, if applicable) to each vial at a controlled temperature.

-

At specific time points, quench the reaction by adding an excess of a drying agent like anhydrous sodium sulfate to remove the protic solvent.

-

Add a known amount of the GC-MS internal standard.

-

To analyze for adipic acid, take an aliquot of the quenched reaction mixture, evaporate the solvent, and derivatize the residue. For example, add a solution of diazomethane in diethyl ether to convert the adipic acid to dimethyl adipate, which is more volatile for GC-MS analysis. Alternatively, silylate with BSTFA to re-form the this compound.

-

Inject the derivatized sample into the GC-MS.

-

Quantify the amount of dimethyl adipate (or re-formed this compound) by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

Caption: Workflow for quantitative analysis of solvolysis by GC-MS.

Conclusion

The reactivity of this compound with protic solvents is a critical consideration in its application. Solvolysis, leading to the formation of adipic acid, is significantly accelerated by the presence of acid or base catalysts. While specific kinetic parameters for this compound are yet to be extensively reported, the principles governing the reactivity of silyl esters provide a robust framework for predicting its behavior. The experimental protocols detailed in this guide offer a systematic approach for researchers to quantitatively investigate the solvolysis of this compound and similar compounds, enabling the precise control of reaction conditions to achieve desired synthetic outcomes. Further research to establish the precise rate constants and activation energies for the hydrolysis and alcoholysis of this compound under various conditions would be a valuable contribution to the field.

Bis(trimethylsilyl) Adipate as a Silylating Agent for Dicarboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silylation is a chemical derivatization technique extensively utilized in analytical chemistry and organic synthesis to enhance the volatility, thermal stability, and mass spectrometric fragmentation characteristics of polar molecules. This is particularly relevant for the analysis of dicarboxylic acids, which are often non-volatile and thermally labile. While a variety of silylating agents are commercially available, this technical guide focuses on bis(trimethylsilyl) adipate, exploring its synthesis and its hypothetical application as a transsilylation agent for other dicarboxylic acids. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for the synthesis of this compound, and a discussion of its potential as a specialized silylating reagent. Quantitative data from related silylation methods for dicarboxylic acids are presented in structured tables to serve as a practical reference.

Introduction to Silylation of Dicarboxylic Acids

Dicarboxylic acids are a class of organic compounds containing two carboxylic acid functional groups. Their inherent polarity and propensity for intermolecular hydrogen bonding result in low volatility and thermal instability, posing challenges for analytical techniques such as gas chromatography (GC). Silylation overcomes these challenges by replacing the acidic protons of the carboxyl groups with non-polar trimethylsilyl (TMS) groups.[1] This derivatization process effectively masks the polar functional groups, leading to a significant increase in volatility and thermal stability, making the analytes amenable to GC analysis.[2]

Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and hexamethyldisilazane (HMDS) in combination with trimethylchlorosilane (TMCS).[2][3] These reagents are highly reactive and effective for a broad range of analytes.

This guide explores the potential of this compound as a silylating agent. The underlying principle of its application would be a transsilylation reaction, where the trimethylsilyl groups are transferred from the adipate moiety to another dicarboxylic acid. While direct literature on this specific application is scarce, this document aims to provide a theoretical framework and practical guidance based on established principles of silylation chemistry.

This compound: Properties and Synthesis

This compound is the diester of adipic acid and trimethylsilanol. It is a colorless to light yellow liquid that is soluble in common organic solvents.[4] It is relatively stable at room temperature in anhydrous conditions.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of adipic acid with a suitable silylating agent, most commonly trimethylchlorosilane (TMCS) in the presence of a base, or with hexamethyldisilazane (HMDS).

Experimental Protocol: Synthesis of this compound using Trimethylchlorosilane (TMCS)

This protocol is based on the general principles of silylating carboxylic acids with chlorosilanes.[5][6]

-

Materials:

-

Adipic acid

-

Trimethylchlorosilane (TMCS)

-

Triethylamine (TEA) or Pyridine (as HCl scavenger)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (as solvent)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve adipic acid in the anhydrous solvent.

-

Add a stoichiometric excess (typically 2.2 equivalents) of triethylamine or pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric excess (typically 2.2 equivalents) of trimethylchlorosilane via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the precipitated triethylammonium chloride (or pyridinium chloride) is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Experimental Protocol: Synthesis of this compound using Hexamethyldisilazane (HMDS)

This protocol is based on the general principles of silylating carboxylic acids with HMDS.[5]

-

Materials:

-

Adipic acid

-

Hexamethyldisilazane (HMDS)

-

A catalytic amount of trimethylchlorosilane (TMCS) (optional, but enhances reactivity)

-

Anhydrous toluene or hexane (as solvent)

-

-

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend adipic acid in the anhydrous solvent.

-

Add a stoichiometric amount of hexamethyldisilazane (at least 1 equivalent, as 1 mole of HMDS can silylate 2 moles of carboxylic acid). A slight excess of HMDS can be used to ensure complete reaction.

-

If desired, add a catalytic amount of TMCS (e.g., a few drops).

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction is driven by the evolution of ammonia gas.

-

The reaction progress can be monitored by observing the dissolution of adipic acid and by GC analysis of aliquots.

-

Upon completion, allow the mixture to cool to room temperature.

-

The solvent and any excess HMDS can be removed under reduced pressure.

-

The resulting this compound is typically of sufficient purity for many applications, but can be further purified by vacuum distillation.

-

This compound as a Transsilylation Agent for Dicarboxylic Acids (Theoretical Application)

The use of this compound as a silylating agent for other dicarboxylic acids would rely on the principle of transsilylation. In this equilibrium-driven process, the trimethylsilyl group is transferred from a less acidic carboxyl group (adipic acid) to a more acidic one, or the reaction is driven to completion by the removal of a volatile product (adipic acid).

The hypothetical reaction is as follows:

This compound + Dicarboxylic Acid <=> Bis(trimethylsilyl) Dicarboxylate + Adipic Acid

For this reaction to be effective, the equilibrium must favor the formation of the desired silylated product. This could be achieved if the target dicarboxylic acid is significantly more acidic than adipic acid, or if adipic acid can be removed from the reaction mixture (e.g., by precipitation or selective extraction).

Proposed Experimental Protocol (Hypothetical):

-

Materials:

-

This compound

-

Target dicarboxylic acid

-

Anhydrous, high-boiling point, aprotic solvent (e.g., toluene, xylene)

-

-

Procedure:

-

In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve the target dicarboxylic acid in the anhydrous solvent.

-

Add a stoichiometric excess of this compound.

-

Heat the reaction mixture to a temperature sufficient to facilitate the transsilylation reaction, likely under reflux conditions.

-

Monitor the reaction progress by GC-MS, observing the formation of the new bis(trimethylsilyl) dicarboxylate and the depletion of the starting materials.

-

Upon reaching equilibrium or completion, the desired product would need to be isolated from the reaction mixture, which would contain the starting materials, the silylated product, and adipic acid. This would likely require chromatographic purification.

-

Quantitative Data and Method Comparison

While specific quantitative data for the use of this compound as a silylating agent for other dicarboxylic acids is not available in the literature, data from studies using established silylating agents like BSTFA provide a valuable benchmark for performance.

A comparative study on the derivatization of C3-C9 dicarboxylic acids for GC-MS analysis found that silylation with BSTFA is a highly effective method.[2] The key findings are summarized in the tables below.

Table 1: Comparison of Derivatization Methods for Dicarboxylic Acid Analysis [2]

| Parameter | Silylation (BSTFA) | Esterification (BF₃/alcohol) |

| Applicability | All target C3-C9 dicarboxylic acids | All target C3-C9 dicarboxylic acids |

| Detection Limits | ≤ 2 ng m⁻³ | ≤ 4 ng m⁻³ |

| Reproducibility (RSD%) | ≤ 10% | ≤ 15% |

| Recommendation | Reagent of choice for limiting conditions | Suitable for general applications |

Table 2: Silylation Reaction Conditions for Dicarboxylic Acids with BSTFA [7]

| Parameter | Value |

| Silylating Agent | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) |

| Reaction Temperature | 70°C |

| Reaction Time | 2 hours |

| Sample Matrix | Atmospheric aerosol samples |

Visualization of Workflows and Mechanisms

To aid in the understanding of the silylation process, the following diagrams, created using the DOT language, illustrate the key workflows and reaction mechanisms.

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

General Mechanism of Carboxylic Acid Silylation

Caption: Nucleophilic substitution mechanism for silylation.

Hypothetical Transsilylation Workflow

Caption: Proposed workflow for transsilylation of a dicarboxylic acid.

Conclusion and Future Perspectives

This compound can be readily synthesized from adipic acid and common silylating agents. While its primary documented uses are in industrial applications such as lubricants, its potential as a transsilylation agent for other dicarboxylic acids presents an interesting area for future research.[4] The theoretical framework for such an application is sound, based on the principles of chemical equilibrium. However, the practical feasibility and efficiency of this approach would need to be validated through experimental studies.

For routine derivatization of dicarboxylic acids for analytical purposes, established reagents like BSTFA offer excellent performance with well-documented protocols and proven reliability.[2] Nevertheless, the exploration of alternative silylating agents like this compound could lead to the development of novel, selective derivatization strategies for specific applications in drug development and metabolomics, where fine-tuning of reactivity and by-product profiles is crucial. Future work should focus on experimentally verifying the transsilylation potential of this compound and quantifying its efficiency in comparison to existing methods.

References

- 1. researchgate.net [researchgate.net]

- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Hydrolytic Stability of Bis(trimethylsilyl) adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl) adipate, a silyl ester derivative of adipic acid, finds utility in various chemical syntheses. However, its susceptibility to hydrolysis is a critical parameter influencing its storage, handling, and application, particularly in environments containing moisture. This technical guide provides an in-depth analysis of the hydrolytic stability of this compound. It covers the fundamental mechanism of hydrolysis, factors influencing its rate, and general methodologies for its assessment. While specific kinetic data for this compound is not extensively published, this guide extrapolates from the well-established principles of silyl ester chemistry to provide a robust framework for its use.

Introduction to Silyl Ester Stability

Silyl esters are a class of organic compounds that serve as protecting groups for carboxylic acids. Their utility stems from the ease of their formation and subsequent cleavage under specific conditions. However, silyl esters are known to be significantly more labile to hydrolysis under mild acidic or basic conditions compared to their analogous silyl ethers[1]. The stability of a silyl ester is primarily dictated by the steric hindrance around the silicon atom[1][2].

This compound possesses two trimethylsilyl (TMS) ester functionalities. The TMS group is one of the smallest and most common silyl protecting groups, rendering it among the most susceptible to cleavage[3][4]. While the compound is noted to be stable at room temperature under dry conditions, it reacts with water and moisture[5][6][7].

Mechanism of Hydrolysis

The hydrolysis of this compound proceeds via nucleophilic attack of water on the silicon atom. This process can be catalyzed by either acid or base, leading to the formation of adipic acid and trimethylsilanol. The trimethylsilanol can subsequently dimerize to form hexamethyldisiloxane.

Hydrolysis Pathway

Caption: General mechanism for the hydrolysis of this compound.

Factors Influencing Hydrolytic Stability

Several factors govern the rate of hydrolysis of this compound. Understanding these is crucial for controlling its stability.

-

pH: Hydrolysis is accelerated in both acidic and basic media. Silyl esters are particularly sensitive to mild acid and base[1].

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Solvent: The polarity and protic nature of the solvent can influence the rate of hydrolysis. Protic solvents can participate in the hydrolysis reaction.

-

Steric Hindrance: The trimethylsilyl group offers minimal steric protection, making this compound one of the more labile silyl esters. Silyl esters with bulkier substituents on the silicon atom exhibit greater stability[1][2].

Quantitative Assessment of Hydrolytic Stability (Illustrative Data)

Due to the limited availability of specific experimental data for this compound, the following tables provide an illustrative summary based on the general behavior of trimethylsilyl esters. These values should be considered as estimates to guide experimental design.

Table 1: Estimated Half-life of a Trimethylsilyl Ester under Various pH Conditions at 25°C

| pH | Condition | Estimated Half-life |

| 3 | Acidic | Minutes |

| 5 | Mildly Acidic | Hours |

| 7 | Neutral | Days (in the absence of catalysts) |

| 9 | Mildly Basic | Hours |

| 11 | Basic | Minutes |

Table 2: General Order of Silyl Group Lability to Hydrolysis

| Silyl Group | Abbreviation | Relative Rate of Acid-Catalyzed Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |

| Triisopropylsilyl | TIPS | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

Data adapted from general silyl ether stability trends, which are expected to be similar for silyl esters[3][4].

Experimental Protocols for Stability Assessment

A robust assessment of hydrolytic stability involves monitoring the disappearance of the parent compound or the appearance of a hydrolysis product over time under controlled conditions.

General Experimental Workflow

Caption: A typical workflow for determining the hydrolytic stability of a compound.

Methodology for a Representative Hydrolysis Study

-

Materials and Reagents:

-

This compound

-

Dry, aprotic solvent (e.g., acetonitrile, THF)

-

Aqueous buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)

-

Internal standard for chromatographic analysis

-

Quenching solution (e.g., a dry organic solvent with a neutralizing agent if necessary)

-

-

Instrumentation:

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

-

Constant temperature bath or incubator

-

-

Procedure: a. Prepare a stock solution of this compound in the chosen dry, aprotic solvent. b. In separate temperature-controlled reaction vessels, add the aqueous buffer. c. Initiate the hydrolysis by adding a small aliquot of the stock solution to each buffer, ensuring a known final concentration. d. At predetermined time intervals, withdraw an aliquot from each reaction vessel. e. Immediately quench the reaction by diluting the aliquot in the quenching solution. f. Analyze the quenched samples by GC-MS or HPLC to determine the concentration of remaining this compound. g. Plot the concentration of this compound versus time for each condition. h. From the kinetic data, calculate the rate constant (k) and the half-life (t½) of hydrolysis.

Conclusion

This compound is a valuable chemical intermediate whose utility is closely tied to its hydrolytic stability. As a trimethylsilyl ester, it is inherently susceptible to hydrolysis, a reaction that is significantly accelerated by acidic and basic conditions. The information presented in this guide, based on established principles of silyl ester chemistry, provides a framework for researchers, scientists, and drug development professionals to understand and manage the stability of this compound. For critical applications, it is recommended to perform dedicated stability studies under conditions that mimic the intended use.

References

Bis(trimethylsilyl) Adipate: A Versatile Monomer for Advanced Polyester Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of polyester synthesis is continually evolving, driven by the demand for materials with tailored properties for specialized applications, including drug delivery systems, biodegradable plastics, and advanced coatings. Bis(trimethylsilyl) adipate is emerging as a highly promising monomer that offers significant advantages over traditional polyesterification methods. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent use in polyester production, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction to Silyl-Mediated Polyesterification

Conventional polyester synthesis often requires high temperatures and high vacuum to drive the removal of condensation byproducts, such as water.[1][2] These harsh conditions can lead to side reactions, thermal degradation of the polymer, and limitations on the incorporation of thermally sensitive functional groups. The use of silylated dicarboxylic acids, such as this compound, offers an elegant solution to these challenges.

The trimethylsilyl group serves as an activating group, reacting with the hydroxyl groups of a diol to form a stable siloxane byproduct (hexamethyldisiloxane, HMDS) and the desired ester linkage. This reaction is often irreversible and can be driven to completion under milder conditions, offering better control over the polymerization process and the final polymer properties.

Synthesis of this compound Monomer

The synthesis of this compound is a straightforward procedure involving the reaction of adipic acid with a silylating agent, typically trimethylchlorosilane (TMCS), in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Adipic acid

-

Trimethylchlorosilane (TMCS)

-

Triethylamine (or another suitable base)

-

Anhydrous toluene (or other inert solvent)

-

Anhydrous n-hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve adipic acid (1 mole equivalent) and triethylamine (2.1 mole equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux.

-

Slowly add trimethylchlorosilane (2.1 mole equivalents) dropwise from the dropping funnel over a period of 30 minutes.

-

Continue refluxing the reaction mixture for an additional 2 hours.

-

Cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

-

Filter off the precipitate and wash it with anhydrous toluene.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under vacuum. Recrystallization from dry n-hexane at low temperature can also be employed for further purification.

Characterization: The final product should be a colorless to light yellow liquid.[3] Its identity and purity can be confirmed by FT-IR, 1H-NMR, and 13C-NMR spectroscopy.

Polyester Synthesis via Polycondensation

The polycondensation of this compound with a diol proceeds via a transesterification-like mechanism, where the trimethylsilyl group is displaced by the alcohol moiety of the diol.

Proposed Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol

Materials:

-

This compound (1 mole equivalent)

-

1,4-Butanediol (1 mole equivalent)

-

Catalyst (e.g., zinc acetate, p-toluenesulfonic acid, 0.1 mol % relative to the silyl ester)

Procedure:

-

Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head with equimolar amounts of this compound and 1,4-butanediol.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture under a slow stream of nitrogen to a temperature of 160-180°C.[3] The reaction can be monitored by the distillation of hexamethyldisiloxane (b.p. 101°C).

-

After the initial vigorous distillation of HMDS subsides (typically 2-3 hours), the temperature can be gradually increased to 200-220°C to drive the reaction to completion.

-

For higher molecular weight polymers, a vacuum can be applied in the later stages of the reaction to remove any remaining volatile byproducts and unreacted monomers.

-

The reaction is typically continued for a total of 6-8 hours.

-

The resulting polyester is then cooled to room temperature and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).

Quantitative Data and Characterization

While specific data for the polycondensation of this compound is not extensively reported in publicly available literature, the properties of polyesters synthesized from adipic acid can serve as a benchmark. The use of the silylated monomer is expected to yield polymers with comparable or improved properties under milder conditions.

Table 1: Typical Reaction Conditions and Properties of Polyesters Synthesized from Adipic Acid

| Diol | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mw) | Reference |

| Diethylene glycol | p-TSA | 160 | - | - | [3] |

| 1,4-Butanediol | H3PO4 | 190 | 48 | 23,000 | [1] |

| Ethylene glycol, 1,4-Butanediol | p-TSA | 170-180 | 6 | - | [3] |

| Glycerol | Dibutyltin dilaurate | 150 | - | - | [4] |

Characterization of the Resulting Polyester:

-

Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

-

Chemical Structure: Confirmed by FT-IR and NMR spectroscopy. The FT-IR spectrum should show a characteristic ester carbonyl stretch around 1730 cm-1.

-

Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.

Visualizing the Workflow and Mechanisms

Diagrams created using the DOT language provide clear visualizations of the chemical reactions and experimental processes.

Advantages and Applications

The use of this compound as a monomer for polyester synthesis offers several key advantages:

-

Milder Reaction Conditions: Lower temperatures and the absence of a need for high vacuum reduce energy consumption and minimize thermal degradation.

-

Improved Control: The reaction is more controlled, potentially leading to polymers with narrower molecular weight distributions.

-

Versatility: The milder conditions allow for the incorporation of a wider range of functional diols that may be sensitive to high temperatures.

-

High Purity Byproduct: The hexamethyldisiloxane byproduct is volatile and easily removed, simplifying purification.

These advantages make this methodology particularly attractive for applications in the biomedical and pharmaceutical fields, where polymer purity and precise control over material properties are paramount. The resulting polyesters can be designed for use in drug delivery vehicles, biodegradable implants, and specialized polymer-drug conjugates.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of advanced polyesters. The silyl-mediated polycondensation offers a milder, more controlled alternative to traditional methods, opening up new possibilities for the design of functional polymeric materials. This guide provides the fundamental knowledge and protocols for researchers to explore the potential of this promising synthetic route.

References

The Role of Bis(trimethylsilyl) adipate in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl) adipate, a silylated derivative of adipic acid, is emerging as a versatile building block in materials science. Its unique chemical structure, featuring reactive trimethylsilyl ester groups, offers distinct advantages in the synthesis of novel polyesters and other polymeric materials. This technical guide provides an in-depth exploration of the use of this compound in materials science, covering its synthesis, polymerization, material properties, and potential applications, with a particular focus on drug delivery systems.

Core Concepts: Synthesis and Properties

This compound is typically synthesized by the silylation of adipic acid with a suitable silylating agent, such as trimethylchlorosilane, in the presence of a base or by reaction with hexamethyldisilazane. This process replaces the acidic protons of the carboxylic acid groups with trimethylsilyl groups, rendering the molecule more reactive in certain polymerization reactions and improving its solubility in organic solvents.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 18105-31-2 |

| Molecular Formula | C12H26O4Si2 |

| Molecular Weight | 290.50 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 134 °C at 12 mmHg |

| Density | 0.948 g/cm³ |

| Solubility | Soluble in common organic solvents |

Application in Polyester Synthesis

The primary application of this compound in materials science lies in its use as a monomer for the synthesis of polyesters. The trimethylsilyl ester groups readily undergo alcoholysis with diols, driving the polycondensation reaction forward with the formation of a volatile and inert byproduct, trimethylsilanol (which subsequently forms hexamethyldisiloxane). This "silyl method" of polyesterification offers several advantages over conventional methods, including milder reaction conditions and the avoidance of acidic byproducts that can cause side reactions.

Experimental Protocol: Polycondensation of this compound with a Diol

This section outlines a representative experimental protocol for the synthesis of a polyester from this compound and a generic diol (e.g., 1,4-butanediol).

Materials:

-

This compound

-

1,4-butanediol (or other suitable diol)

-

Catalyst (e.g., dibutyltin dilaurate, titanium(IV) isopropoxide)

-

High-boiling point, anhydrous solvent (e.g., diphenyl ether, toluene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The system is thoroughly dried and purged with an inert gas.

-

Charging of Reactants: Equimolar amounts of this compound and the diol are charged into the flask along with the anhydrous solvent.

-

Catalyst Addition: The catalyst is added to the reaction mixture (typically 0.1-0.5 mol% based on the diol).

-

Polycondensation: The reaction mixture is heated to a specific temperature (e.g., 180-220 °C) under a slow stream of inert gas. The progress of the reaction is monitored by the distillation of the trimethylsilanol/hexamethyldisiloxane byproduct.

-

Vacuum Application: Once the initial distillation subsides, a vacuum is gradually applied to remove the remaining byproduct and drive the polymerization to completion, leading to a high molecular weight polyester.

-

Polymer Isolation: After the desired reaction time, the reactor is cooled to room temperature. The polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).

-

Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.

Properties of Adipate-Based Polyesters

Polyesters derived from adipic acid and its derivatives, such as this compound, are known for their flexibility, biodegradability, and good thermal stability. The specific properties of the resulting polymer can be tailored by the choice of the diol co-monomer. The following table summarizes typical properties of various adipate-based polyesters. While specific data for polymers derived directly from this compound is limited in publicly available literature, this table provides a general expectation of the material characteristics.

| Polymer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(ethylene adipate) | -50 to -40 | 45 - 55 | 15 - 25 | 300 - 500 |

| Poly(butylene adipate) | -65 to -55 | 55 - 65 | 20 - 30 | 400 - 600 |

| Poly(hexamethylene adipate) | -70 to -60 | 60 - 70 | 18 - 28 | 500 - 700 |